5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine - 145934-92-5

5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine

Catalog Number: EVT-395869
CAS Number: 145934-92-5
Molecular Formula: C8H7FN2
Molecular Weight: 150.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Fischer Indole Synthesis: This classic approach involves the acid-catalyzed cyclization of arylhydrazines with ketones or aldehydes. []
  • Multi-step Synthesis from Pyridine Precursors: This strategy often utilizes substituted pyridines as starting materials, undergoing a series of transformations, including ring closure reactions, to construct the pyrrolopyridine core. []
  • Transition Metal-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are employed to introduce substituents onto the pyrrolopyridine scaffold. []
Molecular Structure Analysis
  • Planar Bicyclic System: The pyrrole and pyridine rings are typically coplanar, contributing to the compound's aromaticity. []
  • Substituent Effects: The nature and position of substituents on the pyrrolopyridine core can significantly influence its conformation and electronic properties. []
Chemical Reactions Analysis
  • N-Alkylation and N-Acylation: The nitrogen atoms in the pyrrole and pyridine rings can be alkylated or acylated to modulate the compound's properties. []
  • Condensation Reactions: The amino group in 4-amino-1H-pyrrolo[2,3-b]pyridine derivatives can participate in condensation reactions with aldehydes or ketones, leading to the formation of imines, which are important intermediates in organic synthesis. []
Mechanism of Action
  • Kinase Inhibition: Several derivatives have been reported to inhibit kinases, such as cyclin-dependent kinases (CDKs) and Janus kinases (JAKs). These compounds typically bind to the ATP-binding site of the kinase, thereby inhibiting its catalytic activity. [], [], [], [], [], [], []
  • Receptor Antagonism: Certain derivatives act as antagonists for specific receptors, such as dopamine D4 receptors. They bind to the receptor and block the binding of endogenous ligands, thereby inhibiting downstream signaling pathways. []
Applications
  • Anticancer Agents: Several derivatives exhibit potent antitumor activity against various cancer cell lines. They have shown promising results in preclinical studies for treating cancers like peritoneal mesothelioma and colorectal cancer. [], []
  • Anti-inflammatory Agents: Certain derivatives possess immunomodulatory properties and have been explored as potential treatments for inflammatory and autoimmune diseases by targeting JAK3. []
  • Antimicrobial Agents: Some derivatives demonstrate antimicrobial activity against various bacterial and fungal strains. [], [], []
  • Central Nervous System (CNS) Agents: Derivatives targeting the CNS, such as dopamine D4 receptor antagonists, have been investigated for their potential in treating neurological and psychiatric disorders. []

4-Amino-5-fluoro-7-(2′-deoxy-2′-fluoro-2′-C-methyl-β-d-ribofuranosyl)-1H-pyrrolo[2,3-d]pyrimidine

  • Compound Description: This compound is an anti-HCV (Hepatitis C Virus) nucleoside analogue. [, ]

3-[2-(5-Fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[2,3-b]pyridine (Compound 1f)

  • Compound Description: This compound is a cyclin-dependent kinase 1 inhibitor. It displayed significant antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma (DMPM). []

3-[2-(1H-Indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine (Compound 3f)

  • Compound Description: This derivative also acts as a cyclin-dependent kinase 1 inhibitor and demonstrates antitumor activity against DMPM. In combination with paclitaxel, it exhibits synergistic cytotoxic effects. []

3-[2-(5-Fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine (Compound 1l)

  • Compound Description: This compound exhibits similar biological activities to compounds 1f and 3f, demonstrating its potential as an antitumor agent against DMPM. []

N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744)

  • Compound Description: This compound is a BET bromodomain inhibitor with high selectivity for the second bromodomain (BD2) of the BET family proteins. []

3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide (Compound 22)

  • Compound Description: This molecule is a potent and selective Type II CDK8 inhibitor. It exhibits anti-cancer activity against colorectal cancer by inhibiting CDK8 kinase activity, leading to the downregulation of the WNT/β-catenin signaling pathway and inducing cell cycle arrest. []

5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate (Pexidartinib)

  • Compound Description: This compound is the dihydrochloride salt of pexidartinib, which is a potent and selective inhibitor of colony stimulating factor 1 receptor (CSF1R). []

N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives

  • Compound Description: This series of compounds was designed as JAK1-selective inhibitors. Specifically, the (S,S)-enantiomer of compound 31g (4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide) demonstrated high potency and selectivity for JAK1. []

4-Benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine (Compound 2)

  • Compound Description: This compound was synthesized as a 1-deaza analogue of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. []

4-Benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine (Compound 3)

  • Compound Description: This compound is a 3-deaza analogue of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. []

2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid (Compound 1)

  • Compound Description: This compound is a key pharmaceutical intermediate. []

7-[3-(Cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one (Compound 7d-6)

  • Compound Description: This compound exhibits potent platelet-derived growth factor (PDGF) inhibitory activity. []
  • Compound Description: These derivatives were synthesized by optimizing compound 7d-6 to improve its inhibitory activity against PDGF. Compound 7d-9 exhibited potent and selective inhibition of PDGF, while compound 7b-2 showed inhibitory activity against both PDGF and vascular endothelial growth factor (VEGF). []

4-chloro-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound was investigated for its topological features and electronic structure using experimental charge density analysis and DFT studies. []

N-Methyl-1H-pyrrolo[2,3-b] pyridine carboxamide

  • Compound Description: This compound was identified as a potential scaffold for developing JAK1-selective inhibitors. []

2,3-Disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine Derivatives

  • Compound Description: These derivatives were synthesized using the Fischer indole cyclization reaction, providing a method to introduce alkyl or aryl substituents at positions 2 and 3 of the 5-bromo-7-azaindole scaffold. []

(Dimethylamino)-Functionalised 'Titanocenes' Substituted with 7-Azaindole

  • Compound Description: These compounds were synthesized by reacting lithiated azaindoles with 6-(dimethylamino)fulvene, followed by transmetallation with titanium tetrachloride. These compounds exhibited promising cytotoxicity against LLC-PK cells. []

1H-pyrrolo[2,3-b]pyridine (HL)

  • Compound Description: This compound is a simple, unsubstituted pyrrolopyridine that acts as a ligand in various rhodium(I) and iridium(I) complexes. []
  • Compound Description: This series of compounds investigated modifications at positions 2 and 5 of the pyrrolo[2,3-b]pyridine scaffold to assess their impact on human neutrophil elastase (HNE) inhibitory activity. []

5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737)

  • Compound Description: BMS-645737 is a potent and selective vascular endothelial growth factor receptor-2 (VEGFR-2) antagonist. []

(Z)-2-phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one (Compound 1)

  • Compound Description: This compound served as a starting point for developing more potent Cdc7 kinase inhibitors. []

[(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one] (Compound 42)

  • Compound Description: This derivative is a potent ATP-mimetic inhibitor of Cdc7 kinase with an IC50 value of 7 nM. []

2-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound's crystal structure was analyzed, revealing the presence of intermolecular N—H⋯N hydrogen bonds forming dimers of enantiomeric molecules. []

1-Aryl-2-chloro-5-methoxy-1H-3-pyrrolecarbaldehyde

  • Compound Description: This compound is a versatile synthon for synthesizing fused heterocycles, particularly pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives. []

25. 4-Amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (Compound 8)* Compound Description: This compound is a novel pyrrolo[2,3-b]pyridine scaffold synthesized and characterized for its potential biological activity. []* Relevance: Compound 8 shares the 1H-pyrrolo[2,3-b]pyridine core with 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine, showcasing the diversity of substituents and their potential impact on biological activity within this chemical class.

26. 4-amino-6-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (Compound 9)* Compound Description: This is another novel pyrrolo[2,3-b]pyridine scaffold synthesized and characterized alongside Compound 8 for its potential biological activity. []* Relevance: Compound 9 also shares the 1H-pyrrolo[2,3-b]pyridine core with 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine, further emphasizing the potential of this core structure in medicinal chemistry.

1H-pyrrolo[2,3-b]pyridine Derivatives

  • Compound Description: This broad category includes various 1-alkyl- and 1-aryl-substituted pyrrolo[2,3-b]pyridines synthesized from 2-aminopyrroles. []

6-(Alkylthio)-4-amino-1-aryl(alkyl)-1-hydroxy-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles

  • Compound Description: These compounds represent a class of pyrrolo[3,4-c]pyridine derivatives synthesized via cascade heterocyclization of 2-acyl-1,1,3,3-tetracyanopropenides with aliphatic thiols. []

Methyl 4,8-diamino-1-aryl-1-hydroxy-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-d]thieno[2,3-b]pyridine-7-carboxylates

  • Compound Description: These compounds represent a class of pyrrolo[3,4-d]thieno[2,3-b]pyridine derivatives synthesized through the cascade heterocyclization of 2-acyl-1,1,3,3-tetracyanopropenides with methyl mercaptoacetate. []

5-(1H-imidazol-2-ylthio)-2,4-diamino-5H-chromeno[2,3-b]pyridine-3-carbonitrile derivatives (Compound 8)

  • Compound Description: This series of compounds was synthesized using Tröger’s base-derived Schiff base catalysts and exhibited promising anticancer activity against MCF-7 and A549 cell lines. Some derivatives, like 5-(1H-imidazol-2-ylthio)-2,4-diamino-7-fluoro-5H-chromeno[2,3-b]pyridine-3-carbonitrile, also displayed antibacterial activity against Staphylococcus aureus and Escherichia coli. []
  • Compound Description: These compounds, containing a pyrano[2,3-b]pyrrolo[2,3-f][1,8]naphthyridine core, were synthesized from a pyrano[2,3-b][1,8]naphthyridine derivative and investigated for their antimicrobial activity. []
  • Compound Description: These complex polycyclic compounds, synthesized from the acid derivative of compound 10, were investigated for their antimicrobial properties. []

(1H-pyrazol-3-yl)thieno[2,3-b]pyridin-4(7H)-one derivatives (Compounds 4a,b)

  • Compound Description: These novel thieno-fused bicyclic compounds were synthesized by reacting a new enaminone with hydrazonoyl halides. []

2-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-methyl-7-phenylthieno[2,3-b]pyridin-4(7H)-one (Compound 5)

  • Compound Description: This compound, featuring a thieno[2,3-b]pyridine core fused with a triazolopyrimidine moiety, was synthesized from the same enaminone precursor as Compounds 4a,b. []
  • Compound Description: This series of compounds, also containing the thieno[2,3-b]pyridine core, was synthesized from the same enaminone building block as Compounds 4a,b and 5. []

3-(3-Methyl-4-oxo-7-phenyl-4,7-dihydrothieno[2,3-b]pyridin-2-yl)-3-oxopropyl 4-chlorobenzoate (Compound 9)

  • Compound Description: This thieno[2,3-b]pyridine derivative was synthesized from the same enaminone precursor as compounds 4a,b, 5, and 6a-c, 7a-c, and 8. []

1,7-Dideaza-2′,3′-dideoxyadenosine (Compound 1)

  • Compound Description: This compound, a pyrrolo[2,3-b]pyridine 2′,3′-dideoxyribonucleoside, was synthesized and evaluated for its activity against HIV-1 reverse transcriptase. []
  • Compound Description: These compounds, structurally related to 1,7-dideaza-2′,3′-dideoxyadenosine (Compound 1), were synthesized and evaluated for their biological activity. []

1H-Pyrrolo[2,3-b]pyridine-5-carboxamide derivatives

  • Compound Description: This class of compounds, designed as JAK3 inhibitors, demonstrated significant immunomodulatory effects by suppressing interleukin-2-stimulated T cell proliferation. []

3-Amino-6-ethoxy-4-phenyl-1H-pyrrolo[2,3-b]pyridine-2,5-dicarbonitrile (Compound 2)

  • Compound Description: This compound was synthesized from a dithiazole precursor via a desulfurization reaction using triphenylphosphine. []
  • Compound Description: This series of compounds, featuring various substituents on the phenyl ring of a phenacyl moiety attached to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, were synthesized and evaluated for their cholinesterase and antiglycation inhibitory potential. []

2-Propyl-1H-pyrrolo-[2,3-b]pyridine

  • Compound Description: This compound, a simple alkyl derivative of 1H-pyrrolo[2,3-b]pyridine, has potential applications in the synthesis of bioactive drugs. []

Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine Derivatives (6a-f)

  • Compound Description: This series of tricyclic heterocycles was synthesized via an intramolecular 1,3-dipolar cycloaddition reaction of nitrilimine intermediates generated from 2-allylamino-5-methoxypyrrole-3-carbaldehydes. []

4-Amino-5-fluoro-7-(2′-deoxy-2′-fluoro-2′-C-methyl-β-D-ribofuranosyl)-1H-pyrrolo[2,3-d]pyrimidine

  • Compound Description: This compound is a nucleoside analog with potent antiviral activity against hepatitis C virus (HCV). []

Methyl 5-imino-2-methyl-1,10a-dihydro-5H-chromeno[2,3-b]pyridine-3-carboxylate

  • Compound Description: This novel compound, featuring a chromeno[2,3-b]pyridine core, was unexpectedly formed during the ohmic-heating-assisted multicomponent Hantzsch reaction of 3-formylchromone. []

Properties

CAS Number

145934-92-5

Product Name

5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

5-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C8H7FN2

Molecular Weight

150.15 g/mol

InChI

InChI=1S/C8H7FN2/c1-5-2-6-3-7(9)4-10-8(6)11-5/h2-4H,1H3,(H,10,11)

InChI Key

RSYDPOVVRMCJHZ-UHFFFAOYSA-N

SMILES

CC1=CC2=CC(=CN=C2N1)F

Canonical SMILES

CC1=CC2=CC(=CN=C2N1)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.